molecular formula C20H19ClN2O4 B13892533 Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate

Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13892533
M. Wt: 386.8 g/mol
InChI Key: XAFXUXAKRWXRTC-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a methoxyphenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This is usually achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Cyclopropyl Group: This step often involves a cyclopropanation reaction using diazomethane or similar reagents.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

    Esterification: The final step involves esterification to form the methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chloro and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated products or hydrogenated derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

    Material Science: Its derivatives are explored for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-6-cyclopropylimidazo[1,2-a]pyridine-2-carboxylate: Lacks the methoxyphenyl group.

    Methyl 3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate: Lacks the cyclopropyl group.

    Methyl 6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate: Lacks the chloro group.

Uniqueness

The presence of all three functional groups (chloro, cyclopropyl, and methoxyphenyl) in Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate makes it unique. This combination enhances its potential pharmacological properties and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C20H19ClN2O4/c1-25-15-7-3-12(4-8-15)11-27-16-9-14(13-5-6-13)10-23-18(21)17(20(24)26-2)22-19(16)23/h3-4,7-10,13H,5-6,11H2,1-2H3

InChI Key

XAFXUXAKRWXRTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CN3C2=NC(=C3Cl)C(=O)OC)C4CC4

Origin of Product

United States

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